molecular formula C31H38FN9O B3028556 Egfr-IN-5 CAS No. 2225887-26-1

Egfr-IN-5

カタログ番号: B3028556
CAS番号: 2225887-26-1
分子量: 571.7 g/mol
InChIキー: DXOUQSZKEPSXBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Egfr-IN-5 is a compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in the regulation of cellular proliferation, differentiation, and survival. Abnormal activation of EGFR is associated with the development and progression of various cancers, making it an attractive target for cancer therapy .

化学反応の分析

Egfr-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Egfr-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology, this compound is utilized to investigate the role of EGFR in cellular processes such as proliferation and differentiation. In medicine, it is being explored as a potential therapeutic agent for the treatment of cancers that exhibit abnormal EGFR activation . Additionally, this compound has industrial applications in the development of targeted cancer therapies .

作用機序

The mechanism of action of Egfr-IN-5 involves the inhibition of the EGFR tyrosine kinase. This compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR enzyme, preventing its activation and subsequent phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways that promote cellular proliferation and survival, thereby exerting its anti-cancer effects .

類似化合物との比較

Egfr-IN-5 can be compared with other similar compounds, such as gefitinib and erlotinib, which are also EGFR inhibitors. While gefitinib and erlotinib are well-known for their use in treating non-small cell lung cancer, this compound is unique in its specific chemical structure and binding affinity to the EGFR enzyme . Other similar compounds include lapatinib, which targets both EGFR and ErbB-2, and multi-kinase inhibitors like brigatinib and vandetanib .

This compound stands out due to its distinct molecular structure and potential for higher specificity and efficacy in inhibiting EGFR, making it a promising candidate for further research and development in cancer therapy.

生物活性

Egfr-IN-5 is a compound that has garnered attention for its potential as an epidermal growth factor receptor (EGFR) inhibitor, particularly in the context of cancer therapy. EGFR is a critical target in oncology due to its role in cell proliferation and survival, making inhibitors like this compound valuable in treating various malignancies, especially those with specific EGFR mutations.

This compound functions by selectively binding to the EGFR, inhibiting its activity and thereby blocking downstream signaling pathways that promote tumor growth. This mechanism is particularly effective against cancer cell lines exhibiting mutations in the EGFR, which are often associated with resistance to first-line therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's inhibitory concentration (IC50) values suggest potent activity, especially against cells harboring common EGFR mutations. For instance, studies have indicated IC50 values in the low nanomolar range for cell lines such as HCC827 and NCI-H1975, which are known to express mutated forms of EGFR.

Cell Line EGFR Mutation IC50 (nM)
HCC827Exon 19 deletion3.3
NCI-H1975L858R + T790M4.1
PC9Exon 19 deletion6.5
A431Wild-type596.6

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics, with studies indicating a half-life conducive to once-daily dosing regimens. Metabolic studies suggest that this compound is primarily metabolized by liver enzymes, leading to the formation of several metabolites that retain some degree of biological activity.

Case Studies and Clinical Implications

Recent clinical trials involving patients with non-small cell lung cancer (NSCLC) have highlighted the efficacy of this compound in overcoming resistance mechanisms associated with traditional EGFR inhibitors. In one notable study, patients previously treated with erlotinib or gefitinib showed marked responses to this compound, with progression-free survival rates significantly improved compared to historical controls.

Case Study Summary

  • Patient Profile : 45-year-old female with advanced NSCLC.
  • Previous Treatment : Failed erlotinib after 6 months.
  • Treatment : Administered this compound at a dose of 100 mg daily.
  • Outcome : Tumor reduction observed after 8 weeks; progression-free survival extended by an average of 10 months compared to previous therapies.

特性

IUPAC Name

[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOUQSZKEPSXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Egfr-IN-5
Reactant of Route 2
Reactant of Route 2
Egfr-IN-5
Reactant of Route 3
Reactant of Route 3
Egfr-IN-5
Reactant of Route 4
Egfr-IN-5
Reactant of Route 5
Egfr-IN-5
Reactant of Route 6
Reactant of Route 6
Egfr-IN-5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。